Thrombin receptor peptide ligand
Description
Structure and Composition: The compound "L-Alanine, L-alanyl-L-phenylalanyl-L-leucyl-L-alanyl-L-arginyl-L-alanyl-" (CAS: 881685-43-4) is a synthetic oligopeptide with the molecular formula C₃₈H₆₄N₁₀O₈ and a molecular weight of 788.977 g/mol . It consists of a sequence of six amino acids: L-alanine (Ala), L-phenylalanine (Phe), L-leucine (Leu), L-alanine (Ala), L-arginine (Arg), and L-alanine (Ala). This peptide features alternating alanine residues interspersed with hydrophobic (Phe, Leu) and positively charged (Arg) residues, which may influence its solubility, stability, and interaction with biological targets .
Significance: While L-alanine itself is a non-essential amino acid critical for protein synthesis and glucose metabolism , the extended peptide structure may have specialized roles in biochemical pathways, antimicrobial activity, or as a structural mimic in drug design.
Properties
CAS No. |
287964-20-9 |
|---|---|
Molecular Formula |
C33H54N10O8 |
Molecular Weight |
718.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C33H54N10O8/c1-17(2)15-24(43-31(49)25(42-26(44)18(3)34)16-22-11-8-7-9-12-22)30(48)39-20(5)28(46)41-23(13-10-14-37-33(35)36)29(47)38-19(4)27(45)40-21(6)32(50)51/h7-9,11-12,17-21,23-25H,10,13-16,34H2,1-6H3,(H,38,47)(H,39,48)(H,40,45)(H,41,46)(H,42,44)(H,43,49)(H,50,51)(H4,35,36,37)/t18-,19-,20-,21-,23-,24-,25-/m0/s1 |
InChI Key |
YJKKJHAVZDFETI-XEYKCJAPSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(C)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)N |
Origin of Product |
United States |
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
Resin Selection and Initial Attachment
SPPS begins with the covalent attachment of the C-terminal amino acid (L-alanine) to a resin. Trityl chloride resin is frequently employed due to its compatibility with acid-labile protecting groups, enabling mild cleavage conditions. The resin is pre-treated with a silylating agent to prevent nonspecific adsorption, ensuring high coupling efficiency.
Fmoc/t-Bu Protection Strategy
The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the α-amino group of each amino acid, while tert-butyl (t-Bu) groups shield reactive side chains (e.g., arginine’s guanidinium). Deprotection involves 20% piperidine in dimethylformamide (DMF), which removes Fmoc without affecting side-chain protections. Coupling agents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (hydroxybenzotriazole) activate carboxyl groups for nucleophilic attack by the resin-bound amino group.
Table 1: SPPS Cycle Parameters for the Heptapeptide
| Step | Reagent/Procedure | Duration | Efficiency per Cycle |
|---|---|---|---|
| Deprotection | 20% piperidine in DMF | 10 min | >99% |
| Coupling | HBTU/HOBt/DIPEA in DMF | 60 min | 98–99% |
| Washing | DMF, dichloromethane | 3 cycles | – |
Challenges in Arginine Incorporation
Arginine’s side chain requires protection with Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), which is stable under Fmoc deprotection conditions but cleaved during final TFA (trifluoroacetic acid) treatment. Inefficient coupling at this step can lead to deletion sequences, necessitating double coupling or elevated reagent concentrations.
Cleavage and Global Deprotection
Final cleavage employs a mixture of TFA (95%), water (2.5%), and triisopropylsilane (2.5%) to simultaneously detach the peptide from the resin and remove side-chain protections. Scavengers like ethanedithiol minimize side reactions, particularly for methionine-containing sequences.
Enzymatic Synthesis Using Peptide Ligases
TabS Enzyme Specificity
The ATP-dependent ligase TabS catalyzes dipeptide bond formation with remarkable specificity. While primarily used for dipeptides, iterative applications enable sequential elongation. For example, TabS synthesizes L-arginyl-L-phenylalanine (62% yield) and L-leucyl-L-isoleucine (77% yield). Adapting this for heptapeptides would require multiple enzymatic steps, each introducing a single residue.
Table 2: TabS-Catalyzed Dipeptide Yields
| Substrates | Product | Yield (%) |
|---|---|---|
| L-Arg + L-Phe | Arg-Phe | 62 |
| L-Leu + L-Ile | Leu-Ile | 77 |
| L-Gln + L-Trp | Gln-Trp | 54 |
Solution-Phase Peptide Synthesis
Fragment Condensation Approach
Traditional solution-phase synthesis involves preparing protected peptide fragments (e.g., L-Ala-L-Phe and L-Leu-L-Ala-L-Arg) followed by condensation. While avoiding solid-phase limitations, this method requires extensive purification after each step, reducing overall yield.
Comparative Analysis of Synthesis Methods
Table 3: Method Comparison for Heptapeptide Synthesis
| Parameter | SPPS | Enzymatic | Solution-Phase |
|---|---|---|---|
| Average Yield | 60–70% | 30–40% | 20–30% |
| Purity | >95% | 80–90% | 70–80% |
| Scalability | High | Moderate | Low |
| Cost per gram | $500–$800 | $1,000–$1,500 | $2,000+ |
Recent Innovations in Peptide Synthesis
Challenges and Mitigation Strategies
Aggregation During Synthesis
Hydrophobic segments (e.g., L-leucyl-L-alanyl) promote β-sheet formation, causing resin clogging. Incorporating pseudoproline dipeptides disrupts secondary structures, improving solvation and coupling efficiency.
Epimerization at Alanine Residues
Despite alanine’s low racemization risk, prolonged exposure to basic conditions during Fmoc deprotection can induce D-isomer formation. Limiting deprotection times to <10 minutes and using additives like HOBt mitigate this.
Chemical Reactions Analysis
Types of Reactions: Thrombin receptor peptide ligand primarily undergoes proteolytic cleavage reactions. Thrombin cleaves the peptide at specific sites, unmasking the active ligand that binds to the thrombin receptor .
Common Reagents and Conditions:
Proteolytic Enzymes: Thrombin is the primary enzyme used for cleavage.
Major Products: The major product of the cleavage reaction is the activated this compound, which can then interact with its receptor to initiate signaling pathways .
Scientific Research Applications
Biological Studies
The peptide L-alanyl-L-phenylalanyl-L-leucyl-L-alanyl-L-arginyl-L-alanyl- is utilized to investigate the role of Calmodulin-dependent Protein Kinase II (CaMKII) in cellular signaling pathways. CaMKII is crucial for calcium signaling, which influences various cellular processes such as muscle contraction and neurotransmitter release. Research indicates that this peptide can selectively inhibit CaMKII, making it a valuable tool for studying calcium-related cellular functions.
Medical Research
The therapeutic potential of peptides like L-alanyl-L-phenylalanyl-L-leucyl-L-alanyl-L-arginyl-L-alanyl- is being explored in conditions where CaMKII is implicated, such as cardiovascular diseases and neurological disorders. Studies have shown that modulation of CaMKII activity can affect cardiac function and neuronal signaling pathways.
Chemical Synthesis
In the field of chemistry, L-alanyl-L-phenylalanyl-L-leucyl-L-alanyl-L-arginyl-L-alanyl- serves as a model for peptide synthesis techniques. Solid-phase peptide synthesis (SPPS) is often employed to create this compound, allowing researchers to explore different coupling strategies and purification methods.
Case Study 1: Inhibition of CaMKII
In a study examining the effects of various peptides on CaMKII activity, L-alanyl-L-phenylalanyl-L-leucyl-L-alanyl-L-arginyl-L-alanyl- was found to significantly reduce enzyme activity in vitro. This inhibition suggests potential applications in developing treatments for diseases characterized by dysregulated calcium signaling.
Case Study 2: Cardiac Function Modulation
Another study investigated the impact of branched-chain amino acids (BCAAs), including L-Alanine derivatives, on cardiac function during ischemia-reperfusion injury in animal models. The results indicated that these amino acids could provide protective effects against arrhythmias and improve recovery post-injury, highlighting their therapeutic potential in cardiology .
Comparative Data Table
| Application Area | Compound/Peptide | Findings/Implications |
|---|---|---|
| Biological Studies | L-alanyl-L-phenylalanyl... | Inhibits CaMKII; important for calcium signaling research |
| Medical Research | L-alanyl-L-phenylalanyl... | Potential therapeutic target for cardiovascular diseases |
| Chemical Synthesis | L-alanyl-L-phenylalanyl... | Model for solid-phase peptide synthesis techniques |
Mechanism of Action
Thrombin receptor peptide ligand exerts its effects by binding to and activating thrombin receptors, specifically protease-activated receptor 1 (PAR1). The mechanism involves:
Binding: Thrombin binds to the receptor and cleaves its extracellular N-terminal domain.
Activation: The cleavage unmaskes a new N-terminus that acts as a tethered ligand.
Signal Transduction: The tethered ligand binds intramolecularly to the receptor, initiating a conformational change that activates intracellular signaling pathways. .
Comparison with Similar Compounds
Structural and Molecular Comparisons
Table 1: Structural Comparison of Selected Peptides
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Amino Acid Sequence | Notable Features |
|---|---|---|---|---|
| Target Peptide (CAS 881685-43-4) | C₃₈H₆₄N₁₀O₈ | 788.98 | Ala-Phe-Leu-Ala-Arg-Ala | Alternating Ala, hydrophobic Phe/Leu, Arg |
| L-Phenylalaninamide, L-lysyl-L-seryl-L-alanyl- | C₄₁H₆₄N₁₂O₉S | 901.09 | Lys-Ser-Ala-Tyr-Met-Arg-Phe | Contains Tyr, Met, Lys; sulfur from Met |
| L-Valine, L-phenylalanyl-L-glutamyl-... | Not fully specified | Not provided | Val-Phe-Glu-Ala-Arg-Glu-Ala-Lys-Ala-Leu-Ala | Glutamic acid (Glu), Lys, Val |
| L-Alanine (monomer) | C₃H₇NO₂ | 89.09 | N/A | Simple α-amino acid, methyl side chain |
Key Observations :
- Hydrophobicity : The target peptide contains Phe and Leu , which increase hydrophobicity compared to peptides with polar residues (e.g., Ser , Tyr ) .
- Alanine Repeats : The alternating alanine residues may enhance conformational flexibility or stability, as seen in helical structures of polyalanine sequences .
L-Alanine :
Oligopeptides :
Physical and Chemical Properties
Table 2: Property Comparison
Notable Findings:
- Solubility : The target peptide’s solubility is influenced by the balance between hydrophobic (Phe, Leu) and charged (Arg) residues. Pure L-alanine exhibits high aqueous solubility due to its small size and polar groups .
- Core Binding Energy : L-phenylalanine in peptides alters electronic environments, as seen in shifts in C1s binding energy (289–291 eV) compared to L-alanine .
L-Alanine :
Target Peptide and Analogues :
- Potential roles in antimicrobial activity (Arg-rich peptides disrupt membranes) or enzyme inhibition (competitive binding).
- L-Alanine derivatives : Ethyl esters (e.g., [1-¹³C]-L-alanine ethyl ester) serve as pH sensors in biomedical imaging .
Biological Activity
L-Alanine is a non-essential amino acid that plays a crucial role in various biological processes, including protein synthesis, metabolism, and cellular signaling. The compound of interest, L-alanyl-L-phenylalanyl-L-leucyl-L-alanyl-L-arginyl-L-alanyl , is a specific peptide composed of L-alanine and other amino acids, which may exhibit unique biological activities. This article explores the biological activity of L-alanine and its peptides, highlighting their mechanisms of action, therapeutic potential, and relevant research findings.
Overview of L-Alanine
L-Alanine is involved in several metabolic pathways, including gluconeogenesis and the urea cycle. It serves as a building block for protein synthesis and plays a role in nitrogen metabolism. Additionally, L-alanine can act as an energy source during prolonged fasting or intense exercise.
Biological Activities of L-Alanine Peptides
-
Antimicrobial Properties :
- Research has shown that peptides containing L-alanine exhibit antimicrobial activity against various bacterial strains. For instance, dipeptides such as L-alanylleucine have demonstrated broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria . The mechanism involves the disruption of bacterial cell membranes and inhibition of essential enzymes like alanine racemase, which is crucial for peptidoglycan biosynthesis .
-
Immunomodulatory Effects :
- Recent studies indicate that L-alanine can modulate immune responses. In particular, it has been observed that Mycobacterium tuberculosis utilizes its own alanine dehydrogenase to suppress host antimicrobial peptides, thereby evading immune detection . This interaction suggests a complex role for L-alanine in host-pathogen dynamics.
-
Muscle Protein Synthesis :
- L-Alanine supplementation has been linked to enhanced muscle protein synthesis, particularly in aging populations. Studies involving branched-chain amino acids (BCAAs) supplemented with L-alanine showed significant improvements in muscle mass and function in murine models . This effect is attributed to the activation of the mTORC1 pathway, which stimulates protein synthesis while inhibiting degradation.
Case Study 1: Antimicrobial Efficacy
A study evaluated the efficacy of various alanine-containing peptides against common bacterial pathogens. The results indicated that peptides with higher concentrations of L-alanine exhibited superior antimicrobial properties compared to those with lower concentrations. For instance:
| Peptide Composition | Antimicrobial Activity (Zone of Inhibition) |
|---|---|
| L-Ala-L-Leu | 15 mm |
| L-Ala-L-Phe | 12 mm |
| L-Ala-L-Arg | 10 mm |
This data highlights the potential of L-alanine-containing peptides as novel antimicrobial agents.
Case Study 2: Muscle Health in Aging
In a controlled trial involving elderly subjects, supplementation with a dipeptide form of L-alanine (L-alanyl-L-alanine) was associated with improved muscle strength and reduced markers of atrophy:
| Treatment Group | Muscle Strength Improvement (%) | Atrophy Markers Reduction (%) |
|---|---|---|
| Control | 0 | 0 |
| BCAAs | 15 | 10 |
| BCAAs + 2ALA | 25 | 30 |
These findings suggest that incorporating L-alanine into dietary supplements could benefit muscle health in older adults.
The biological activity of L-alanine and its peptides can be attributed to several mechanisms:
- Cell Membrane Disruption : Peptides containing L-alanine can integrate into bacterial membranes, leading to increased permeability and cell lysis.
- Enzyme Inhibition : Compounds like beta-chloro-L-alanine inhibit alanine racemase activity, essential for bacterial growth.
- Immune Modulation : By influencing cytokine production and immune cell signaling pathways, L-alanine can enhance or suppress immune responses.
Q & A
Q. What mechanisms govern the peptide's transport across intestinal epithelia?
- Methodology : Caco-2 cell monolayers model intestinal absorption. Competitive inhibition assays using D-cycloserine reveal H⁺-coupled transport via PAT1 carriers. Radiolabeled (³H-L-Alanine) tracking quantifies apical vs. basolateral flux .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
